1-((Pyridin-3-YL)methyl)piperidin-4-one
Overview
Description
This compound belongs to the phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It targets the protein serine/threonine-protein kinase B-raf .
Synthesis Analysis
A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .Molecular Structure Analysis
The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The antibacterial activity of all the synthesized compounds are good enough in comparison to ampicillin while the antifungal activity of thiosemicarbazone derivatives of piperidin-4-one are very high from piperidine-4-one which indicate the activity is enhanced by addition of this group .Physical And Chemical Properties Analysis
The physical form of this compound is oil .Scientific Research Applications
- Anticonvulsant Activity :
- A study by Rybka et al. (2017) synthesized a series of pyrrolidine-2,5-dione derivatives, revealing their potential as anticonvulsant agents. These compounds showed promising results in acute seizure models in mice, displaying protective indices superior to well-known antiepileptic drugs. The research also explored the mechanisms of action of these compounds and their safety in vitro. The study is significant as it offers insights into the development of new anticonvulsant agents and their underlying mechanisms Rybka et al., 2017.
Analgesic Applications :
- Neuropathic Pain Relief :
- The study by Deseure et al. (2002) investigated the effects of the 5-HT(1A) receptor agonists F 13640 and F 13714 in a rat model of trigeminal neuropathic pain. The research highlighted the profound analgesic properties of these agonists in the model, offering a new perspective on central analgesia mechanisms and their potential applications in managing trigeminal neuropathic pain Deseure et al., 2002.
Neurological Disorder Research :
Parkinson's Disease :
- Langston et al. (1983) conducted a study where four individuals developed marked parkinsonism after using an illicit drug intravenously. The substance was primarily composed of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), which is known to selectively damage cells in the substantia nigra. This study is critical for understanding the chemical-induced pathogenesis of Parkinson's disease and potential therapeutic approaches Langston et al., 1983.
Spinal Cord Injury and Allodynia :
- The research by Colpaert et al. (2004) explored the use of the selective, high-efficacy 5-HT(1A) receptor agonist F 13640 in rodent models of chronic nociceptive and neuropathic pain, as well as in spinal cord injury. The study provided initial evidence of a curative-like action of this receptor activation on pathological pain, marking an important step in understanding and potentially treating pain resulting from spinal cord injuries Colpaert et al., 2004.
Cognitive Function Research :
- Memory Enhancement :
- A study by Li Ming-zhu (2008) focused on the synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and its effects on memory ability in mice. This research provides valuable insights into the potential cognitive benefits of this compound, indicating its relevance in studies aimed at understanding and improving memory function Li Ming-zhu, 2008.
properties
IUPAC Name |
1-(pyridin-3-ylmethyl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-3-6-13(7-4-11)9-10-2-1-5-12-8-10/h1-2,5,8H,3-4,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTULPMPRCARKLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423625 | |
Record name | 1-(pyridin-3-ylmethyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Pyridin-3-YL)methyl)piperidin-4-one | |
CAS RN |
41661-57-8 | |
Record name | 1-(3-Pyridinylmethyl)-4-piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41661-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(pyridin-3-ylmethyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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